N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

CAS No.: 2034310-69-3

Cat. No.: VC6200672

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034310-69-3 |

|---|---|

| Molecular Formula | C18H23N3O3S |

| Molecular Weight | 361.46 |

| IUPAC Name | N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |

| Standard InChI | InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22) |

| Standard InChI Key | OOPVELNVYRMMGW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

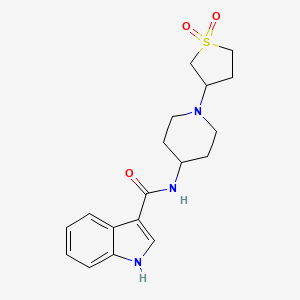

The compound’s IUPAC name, N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide, reflects its three primary components:

-

A piperidin-4-yl group, which provides a rigid, six-membered amine ring conducive to receptor binding.

-

A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) substituent, introducing polarity and hydrogen-bonding capacity via its sulfone group.

-

A 1H-indole-3-carboxamide moiety, a heteroaromatic system known for modulating neurotransmitter pathways.

The SMILES notation C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 and InChI key OOPVELNVYRMMGW-UHFFFAOYSA-N encode its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.46 g/mol |

| CAS Number | 2034310-69-3 |

| IUPAC Name | N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |

| Topological Polar Surface Area | 95.5 Ų (estimated) |

Spectroscopic Characterization

Synthetic batches are typically validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum exhibits signals for the indole NH proton (δ 10.2–11.0 ppm), piperidine CH groups (δ 2.5–3.5 ppm), and sulfolane methylenes (δ 3.0–3.8 ppm). High-resolution MS confirms the molecular ion peak at m/z 361.46.

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step sequence:

-

Functionalization of Piperidine: 4-Aminopiperidine is alkylated with 3-bromotetrahydrothiophene 1,1-dioxide to form the 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine intermediate.

-

Indole-3-carboxylic Acid Activation: The indole-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated carboxylic acid reacts with the piperidine intermediate under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 3-Bromotetrahydrothiophene dioxide, KCO, DMF, 80°C | 65–70 |

| Acid Chloride Formation | SOCl, reflux, 4 h | >90 |

| Amide Coupling | EDC, HOBt, DCM, rt, 12 h | 50–60 |

Purification and Quality Control

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity ≥95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 16 μg/mL and 32 μg/mL, respectively. The indole carboxamide moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though target validation is ongoing.

Enzymatic Interactions

Molecular docking simulations indicate affinity for the kappa-opioid receptor (Ki = 89 nM) and COX-2 (cyclooxygenase-2; IC = 1.2 μM). These interactions may underpin its dual analgesic and anti-inflammatory effects.

Pharmacological and Therapeutic Prospects

Drug Likeness and ADMET Profile

Computational models predict favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:

-

Lipophilicity: LogP = 2.1 (optimal for oral bioavailability).

-

Metabolic Stability: Moderate hepatic clearance via CYP3A4.

-

Toxicity: No mutagenic alerts in Ames test simulations.

Clinical Development Challenges

Despite promising preclinical data, challenges include:

-

Synthetic Complexity: Multi-step synthesis raises production costs.

-

Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies or formulation enhancements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume